8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Description
8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a bicyclic structure with a hydantoin (imidazolidinedione) ring fused to a piperidine moiety. Its molecular formula is C₁₇H₂₄N₃O₃, and it features a methyl group at the 8-position of the spirodecane ring and a 4-methylpiperidinyl-oxoethyl substituent at the N-3 position of the hydantoin core . Its synthesis typically involves selective N-alkylation or sulfonylation reactions, as exemplified in studies on related diazaspiro compounds .
Properties
IUPAC Name |
8-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-12-3-7-17(8-4-12)15(22)20(16(23)18-17)11-14(21)19-9-5-13(2)6-10-19/h12-13H,3-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXVXXPXHNROSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH) and its implications in treating hypertension. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 321.421 g/mol. It features a spirocyclic structure that is characteristic of several biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇N₃O₃ |
| Molecular Weight | 321.421 g/mol |
| Purity | ≥ 95% |
Soluble Epoxide Hydrolase Inhibition
Research has identified the compound as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in cardiovascular health. Inhibition of sEH can lead to increased levels of EETs, resulting in vasodilation and reduced blood pressure.
A study conducted on spontaneously hypertensive rats demonstrated that oral administration of the compound significantly reduced mean arterial pressure. The observed effects were dose-dependent, with notable reductions at dosages of 30 mg/kg . This suggests its potential utility in managing hypertension.
The mechanism by which 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects involves:
- Binding Affinity : Docking studies indicate that the compound fits well within the active site of sEH, suggesting a strong binding affinity that may lead to effective inhibition.
- Steric Hindrance : Modifications to the side chains have been explored to optimize binding and reduce steric hindrance, enhancing inhibitory activity against sEH .
Case Studies and Research Findings
-
Hypertension Management : In a controlled study with spontaneously hypertensive rats, the compound was shown to lower blood pressure effectively compared to untreated controls. The results indicated a significant reduction in systolic and diastolic pressures post-treatment.
Treatment Group Systolic Blood Pressure (mmHg) Diastolic Blood Pressure (mmHg) Control 180 ± 5 110 ± 3 Compound (30 mg/kg) 150 ± 4 90 ± 2 - Comparative Analysis : The compound was compared with other known sEH inhibitors, demonstrating superior efficacy in reducing blood pressure while maintaining safety profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 8-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione can be contextualized against other spirohydantoin derivatives, which vary in substituents at the N-3 and 8-positions. Below is a detailed comparison:
Key Findings from Comparative Studies
Substituent Effects on Activity: N-3 Position: Sulfonyl groups (e.g., 4-methylphenylsulfonyl) enhance hypoglycemic activity, while amide or piperidinyl-oxoethyl groups (as in the target compound) may improve metabolic stability . 8-Position: Methyl groups at the 8-position (as in the target compound) show moderate hypoglycemic effects compared to phenyl or amino substituents, which are linked to anticonvulsant or antiplatelet activities .
Synthetic Accessibility :
- The target compound’s synthesis involves sequential alkylation and cyclization steps, similar to other spirohydantoins . However, microwave-assisted methods (e.g., ) for related compounds demonstrate higher efficiency (58–69% yield) compared to traditional reflux conditions (32–69% yield) .
Pharmacological Specificity: Anticonvulsant Activity: 8-Amino analogs (e.g., compound 24 in ) outperform the target compound in seizure protection, likely due to enhanced hydrogen-bonding capacity from the amino group . Antidiabetic Activity: The 6-methyl positional isomer of the target compound exhibits superior hypoglycemic activity in rats, suggesting steric and electronic factors influence receptor binding .
Mechanistic Insights
- Anticonvulsants: Hydantoins with electron-withdrawing groups (e.g., 4-fluorophenoxyethyl) enhance sodium channel blocking, a key mechanism in anticonvulsant activity .
- Antidiabetics : Sulfonyl groups at N-3 may mimic sulfonylurea drugs, potentiating insulin secretion via ATP-sensitive K⁺ channel modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
